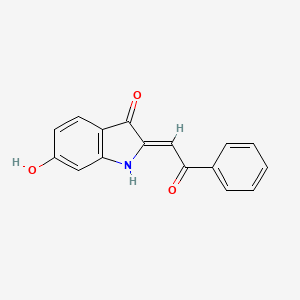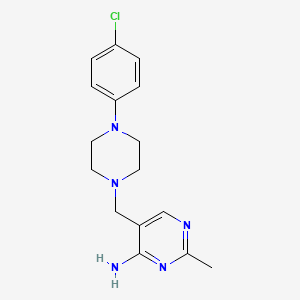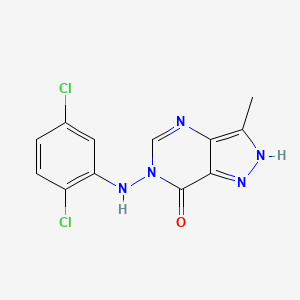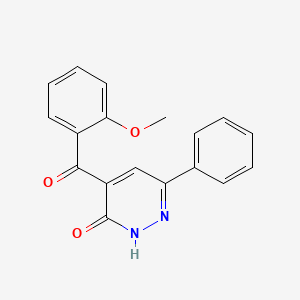
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is a compound belonging to the indolinone family Indolinones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one typically involves the condensation of 2-oxo-2-phenylethylidene with an indolinone derivative. One common method is the Mannich reaction, which involves the reaction of an indolinone with formaldehyde and a secondary amine. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-oxo-2-(2-oxo-2-phenylethylidene)indolin-3-one.
Reduction: Formation of 6-hydroxy-2-(2-hydroxy-2-phenylethylidene)indolin-3-one.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antioxidant and cytotoxic properties.
Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. Additionally, its antioxidant properties can help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-oxo-2-phenylethylidene)indolin-2-one: Lacks the hydroxyl group at the 6-position.
1,3-di(2-oxoindolin-3-ylidene)acetone: Contains two indolinone moieties linked by an acetone bridge.
3-(phenacylidene)-1-(piperidin-1-ylmethyl)indolin-2-one: Contains a piperidinylmethyl group at the 1-position.
Uniqueness
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature may enhance its antioxidant properties and its ability to interact with specific molecular targets.
Propriétés
Formule moléculaire |
C16H11NO3 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
(2Z)-6-hydroxy-2-phenacylidene-1H-indol-3-one |
InChI |
InChI=1S/C16H11NO3/c18-11-6-7-12-13(8-11)17-14(16(12)20)9-15(19)10-4-2-1-3-5-10/h1-9,17-18H/b14-9- |
Clé InChI |
LPNNHAWDXNLABS-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)C3=C(N2)C=C(C=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















